molecular formula C9H16N4O2 B12721136 2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 147396-42-7

2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide

Katalognummer: B12721136
CAS-Nummer: 147396-42-7
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: HWFAANPUYNFCAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of a suitable acyl hydrazide with an appropriate nitrile oxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxadiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Dimethylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(Dimethylamino)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)acetamide
  • 2-(Dimethylamino)-N-(5-butyl-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

2-(Dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide is unique due to its specific structural features, such as the propyl group attached to the oxadiazole ring

Eigenschaften

CAS-Nummer

147396-42-7

Molekularformel

C9H16N4O2

Molekulargewicht

212.25 g/mol

IUPAC-Name

2-(dimethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide

InChI

InChI=1S/C9H16N4O2/c1-4-5-8-11-12-9(15-8)10-7(14)6-13(2)3/h4-6H2,1-3H3,(H,10,12,14)

InChI-Schlüssel

HWFAANPUYNFCAT-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NN=C(O1)NC(=O)CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.